N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c22-25(23,15-5-2-1-3-6-15)19-16-17-13-21(14-18-16)8-4-7-20-9-11-24-12-10-20/h1-3,5-6H,4,7-14H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKMYMXKTUPANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the morpholinopropylamine, which is then reacted with a triazine derivative under controlled conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The incorporation of the tetrahydrotriazine structure may enhance the compound's efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth through mechanisms involving folate synthesis inhibition .
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The triazine core may play a role in targeting specific cancer pathways, making this compound a potential candidate for anticancer drug development .
Neurological Applications
The morpholino group is associated with neuroprotective effects. Compounds featuring morpholine derivatives have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration. This application could be particularly relevant in developing treatments for conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on related sulfonamide compounds demonstrated that modifications to the morpholine structure enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide could exhibit similar or improved antimicrobial properties .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Sulfonamide A | Moderate | E. coli |
| Sulfonamide B | High | S. aureus |
| This compound | TBD | TBD |
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, compounds with similar morpholine structures were shown to reduce oxidative stress and improve cognitive function. This suggests that this compound may have potential in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
PC7 (2-(5-(4-Fluorobenzyl)-1-(4-Methoxybenzyl)-1,4,5,6-Tetrahydro-4,6-Dioxo-1,3,5-Triazin-2-ylamino)-ethyl)-guanidine)
- Structural Differences :
- Contains 4-fluorobenzyl and 4-methoxybenzyl substituents on the triazine ring.
- Features a guanidine-ethyl group instead of benzenesulfonamide.
- Pharmacological Profile :
- Key Contrast : The absence of sulfonamide and presence of guanidine in PC7 likely alter target specificity compared to the benzenesulfonamide-containing target compound.
6-Chloro-N-[5-(3-Morpholin-4-ylpropyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl]-4-Phenylquinazolin-2-amine
- Structural Differences: Replaces benzenesulfonamide with a 6-chloro-4-phenylquinazolin-2-amine moiety. Retains the 3-morpholinopropyl group on the triazine ring .
- Implications: The quinazoline group may confer affinity for kinase targets (e.g., tyrosine kinases), diverging from sulfonamide-based mechanisms.
N-[5-(3,4-Dimethoxyphenethyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl]Methanesulfonamide
- Structural Differences: Substitutes 3-morpholinopropyl with a 3,4-dimethoxyphenethyl group. Uses methanesulfonamide instead of benzenesulfonamide .
- Methanesulfonamide’s smaller size may reduce steric hindrance in target binding compared to bulkier benzenesulfonamide.
Comparative Data Table
Key Structural and Functional Insights
- Role of Sulfonamide vs. Guanidine/Quinazoline :
- Impact of Substituents on Solubility: Morpholinopropyl groups improve aqueous solubility compared to lipophilic dimethoxyphenethyl or fluorobenzyl substituents.
- Pharmacological Diversity :
- Structural variations correlate with divergent biological activities, underscoring the triazine scaffold’s versatility in drug design.
Biological Activity
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various carbonic anhydrase isoenzymes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H20N4OS
- Molar Mass : 244.36 g/mol
- CAS Number : 727664-35-9
- Structure : The compound features a tetrahydrotriazine ring and a benzenesulfonamide moiety, which are critical for its biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoenzymes hCA IX and hCA XII. These enzymes play a vital role in pH regulation and are implicated in tumor growth and metastasis.
Table 1: Inhibition Activity Against Carbonic Anhydrase Isoenzymes
| Compound | hCA I Inhibition | hCA II Inhibition | hCA IX Inhibition | hCA XII Inhibition |
|---|---|---|---|---|
| This compound | Negligible | Negligible | Significant | Moderate |
Case Study 1: Inhibition of Tumor-associated Carbonic Anhydrases
A study synthesized a series of 1,3,5-triazinyl aminobenzenesulfonamides and evaluated their inhibitory effects on various carbonic anhydrase isoenzymes. The results indicated that compounds similar to this compound displayed high inhibitory activity against hCA IX and hCA XII while having negligible effects on the physiologically important isoenzymes hCA I and hCA II .
Case Study 2: Cardiovascular Implications
Research has also explored the cardiovascular effects of sulfonamide derivatives. For instance, one study demonstrated that certain sulfonamide compounds could modulate perfusion pressure in isolated rat heart models. While direct studies on this compound were limited, similar compounds have shown potential in affecting cardiac function through carbonic anhydrase inhibition .
Antioxidative Activity
Another dimension of research has focused on the antioxidative properties of triazine derivatives. A series of studies indicated that triazine analogues could exhibit significant antioxidative activity by scavenging free radicals and reducing oxidative stress markers. Such properties could enhance the therapeutic potential of this compound in treating oxidative stress-related disorders .
Q & A
Q. Q1. What are the critical challenges in synthesizing N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide, and how can reaction conditions be optimized?
Answer: Synthesis involves multi-step organic reactions, including sulfonamide coupling and triazine ring formation. Key challenges include controlling regioselectivity during triazine substitution and minimizing byproducts during morpholinopropyl group introduction. Optimization strategies:
- Temperature control : Maintain ≤60°C during coupling to prevent decomposition .
- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling (if applicable) to enhance yield.
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) for isolating the final compound with >95% purity .
Q. Q2. How can structural analogs of this compound guide hypotheses about its bioactivity?
Answer: Comparative analysis with structurally similar sulfonamide-triazine hybrids (e.g., antimicrobial N-(5-cycloheptyl-tetrahydrotriazinyl)-4-fluorobenzenesulfonamide) reveals:
| Feature | Target Compound | Analog () |
|---|---|---|
| Triazine substitution | 3-morpholinopropyl | Cycloheptyl |
| Bioactivity | Potential enzyme inhibition | Antimicrobial activity |
| Hypothesis: The morpholinopropyl group may enhance blood-brain barrier penetration compared to cycloheptyl analogs, suggesting neuropharmacological applications . |
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?
Answer: Discrepancies often arise due to metabolic instability or poor tissue penetration. Methodological approaches:
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
- Plasma protein binding assays : Compare free vs. bound fractions using equilibrium dialysis.
- Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify accumulation in target organs .
Q. Q4. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?
Answer: Adopt a multi-modal approach :
Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
Structural analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding pockets .
Mutagenesis : Engineer enzyme mutants (e.g., alanine scanning) to validate critical residues for inhibition .
Q. Q5. How can computational tools enhance the design of derivatives with improved selectivity?
Answer: Leverage quantum chemical calculations (e.g., DFT for electron density mapping) and machine learning :
- QSAR models : Train on datasets of sulfonamide bioactivity to predict ADMET properties .
- Reaction path simulations : Use software like Gaussian or NWChem to model transition states and optimize synthetic routes .
Example workflow: Predict ∆G of binding for derivatives → prioritize candidates with < -8 kcal/mol → validate via SPR (surface plasmon resonance) .
Methodological Considerations
Q. Q6. What statistical methods are critical for analyzing dose-response relationships in preclinical studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values .
- ANOVA with post-hoc tests : Compare efficacy across dose groups (p<0.05 threshold) .
Q. Q7. How can researchers address low reproducibility in biological assays involving this compound?
Answer: Common issues include compound precipitation or light sensitivity. Solutions:
- Solubility screening : Test in PBS, DMSO, or cyclodextrin-based vehicles.
- Stability studies : Monitor degradation via UPLC under varying pH/temperature .
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) .
Data Contradiction Analysis
Q. Q8. How to reconcile conflicting reports on the compound’s cytotoxicity in different cell lines?
Answer: Variability may stem from cell-specific metabolic activation or efflux pump expression. Steps:
Gene expression profiling : Quantify ABC transporters (e.g., ABCB1) via qRT-PCR.
Co-administration studies : Test cytotoxicity with inhibitors (e.g., verapamil for ABCB1).
Redox status assessment : Measure intracellular glutathione levels (DTNB assay) to evaluate detoxification pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
